5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate: is a chemical compound with the molecular formula C16H24O3S and a molecular weight of 296.431 g/mol It is a derivative of benzenesulfonate, featuring a cyclohexyl ring substituted with a methyl and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate typically involves the reaction of 5-Methyl-2-(propan-2-yl)cyclohexanol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The cyclohexyl ring can be oxidized to introduce additional functional groups.
Reduction Reactions: The benzenesulfonate moiety can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups on the cyclohexyl ring.
Reduction: Formation of cyclohexyl derivatives with reduced sulfonate groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity is being explored, particularly in the development of new pharmaceuticals. Its structural features may contribute to interactions with biological targets, leading to potential therapeutic applications .
Medicine: Research is ongoing to investigate the compound’s potential as a drug candidate. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate
- [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine
- 5-Methyl-2-(propan-2-yl)phenyl acetate
Comparison: Compared to these similar compounds, 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate is unique due to the presence of the benzenesulfonate group. This functional group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
93157-15-4 |
---|---|
Molekularformel |
C16H24O3S |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylcyclohexyl) benzenesulfonate |
InChI |
InChI=1S/C16H24O3S/c1-12(2)15-10-9-13(3)11-16(15)19-20(17,18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3 |
InChI-Schlüssel |
JKHRVEWNCCTSDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)OS(=O)(=O)C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.